(1S,2R)-1,2-dihydrophenanthrene-1,2-diol

CAS No.: 82166-63-0

Cat. No.: VC1877441

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82166-63-0 |

|---|---|

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | (1S,2R)-1,2-dihydrophenanthrene-1,2-diol |

| Standard InChI | InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m1/s1 |

| Standard InChI Key | FZOALBNXOKAOEW-KGLIPLIRSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@H]3O)O |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

Introduction

Chemical Properties and Structure

Basic Information

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a hydroxylated derivative of phenanthrene with specific stereochemistry. The compound's key identifiers and properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Registry Number | 82166-63-0 |

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | (1S,2R)-1,2-dihydrophenanthrene-1,2-diol |

| PubChem CID | 10198234 |

| Standard InChI | InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m1/s1 |

| Standard InChIKey | FZOALBNXOKAOEW-KGLIPLIRSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC@HO |

The compound is also known by several synonyms including "Phenanthrene cis-1,2-dihydrodiol" .

Structural Characteristics

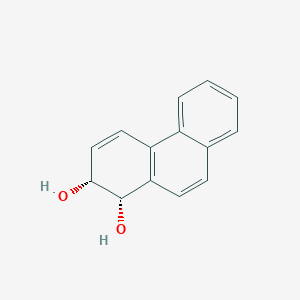

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol features a phenanthrene backbone with two hydroxyl groups located at positions 1 and 2. The phenanthrene structure consists of three fused benzene rings arranged in an angular configuration. In this dihydrodiol derivative, the aromaticity of one ring is disrupted by the addition of the hydroxyl groups at the 1 and 2 positions.

The key structural features include:

-

Three fused rings with phenanthrene configuration

-

Two hydroxyl groups at adjacent carbon atoms (positions 1 and 2)

-

Specific stereochemistry: (1S,2R) configuration

-

Cis orientation of the hydroxyl groups

Physical Properties

The physical properties of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol affect its behavior in various chemical and biological systems. Though limited data is available in the search results, some properties can be inferred:

-

Appearance: Typically a crystalline solid

-

Solubility: Likely soluble in polar organic solvents due to the presence of hydroxyl groups

-

Purity: Commercial samples are available with up to 98% purity

Stereochemistry

The stereochemistry of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol is a crucial aspect of its identity and reactivity. The compound features:

-

An S configuration at position 1

-

An R configuration at position 2

-

Cis relationship between the hydroxyl groups

This compound is the enantiomer of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol . It's important to distinguish it from the trans isomers (1S,2S)-1,2-dihydrophenanthrene-1,2-diol and (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, which have different chemical and biological properties .

Synthesis and Preparation Methods

Chemical Synthesis Routes

The synthesis of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol can be approached through various chemical methods. These often involve:

-

Reduction of phenanthrene derivatives

-

Use of specific catalysts to achieve the desired stereochemistry

-

Oxidation reactions with controlled stereoselectivity

The choice of synthesis method depends on factors such as yield efficiency, reaction time, and the purity requirements of the final product.

Enzymatic Production

Enzymatic oxidation offers a more stereoselective approach to producing (1S,2R)-1,2-dihydrophenanthrene-1,2-diol. Naphthalene dioxygenase (NDO) and related enzymes can catalyze the conversion of phenanthrene to cis-dihydrodiols with high stereoselectivity .

The oxidation of dihydrophenanthrene derivatives by bacterial strains expressing dioxygenase enzymes can yield dihydrodiol products with specific stereochemistry. These enzymatic approaches are valuable for producing enantiopure compounds that would be difficult to synthesize through traditional chemical methods .

Purification Methods

Purification of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol typically involves:

-

Extraction with organic solvents (e.g., ethyl acetate)

-

Column chromatography techniques

-

Recrystallization methods

The compound can be isolated with high purity (≥98%) using appropriate purification techniques .

Biological and Chemical Significance

Reactivity

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol contains two hydroxyl groups that serve as reactive centers for further chemical transformations. These hydroxyl groups can participate in:

-

Esterification reactions

-

Etherification

-

Oxidation to ketones

-

Formation of glycosides

The unique stereochemistry of the compound influences its reactivity patterns and the stereochemical outcome of subsequent transformations.

Structure-Activity Relationships

The specific stereochemistry of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol affects its interactions with biological systems and its potential applications. The cis configuration of the hydroxyl groups creates a distinct three-dimensional structure that may influence:

-

Binding to biological receptors

-

Interactions with enzymes

-

Chemical reactivity patterns

-

Properties as a building block in synthetic chemistry

Comparison with Related Compounds

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol belongs to a family of dihydrodiol compounds derived from polycyclic aromatic hydrocarbons. It's worth comparing its properties with related compounds:

| Compound | Configuration | Key Differences |

|---|---|---|

| (1R,2S)-1,2-dihydrophenanthrene-1,2-diol | Cis | Enantiomer of the target compound |

| (1S,2S)-1,2-dihydrophenanthrene-1,2-diol | Trans | Different stereochemistry (trans vs. cis) |

| (1R,2R)-1,2-dihydrophenanthrene-1,2-diol | Trans | Different stereochemistry, enantiomer of (1S,2S) isomer |

| Cis-1,2-dihydronaphthalene-1,2-diol | Cis | Based on naphthalene rather than phenanthrene |

The cis-dihydrodiols typically show different chemical reactivity and biological properties compared to their trans counterparts .

Research Applications

Applications in Organic Electronics

Research on (1S,2R)-1,2-dihydrophenanthrene-1,2-diol has highlighted its potential in organic electronics. The compound's unique structural features may contribute to:

-

Development of novel organic semiconductors

-

Creation of materials with specific electronic properties

-

Building blocks for advanced electronic materials

The stereochemically defined structure offers advantages in creating materials with consistent and predictable properties.

Role as a Chemical Precursor

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol serves as a valuable precursor for more complex chemical structures. Its utility stems from:

-

The presence of two reactive hydroxyl groups

-

The defined stereochemistry that can be transferred to more complex molecules

-

The partially reduced phenanthrene core that can undergo further transformations

These properties make it a versatile building block in organic synthesis, particularly when stereochemical control is important.

Identification and Analysis Methods

Spectroscopic Characterization

The identification and characterization of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation

-

Mass spectrometry for molecular weight determination

-

Infrared spectroscopy for functional group identification

-

Circular dichroism for determination of absolute stereochemistry

Chromatographic Analysis

Chromatographic methods are essential for the analysis and purification of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol:

-

Thin-layer chromatography (TLC) for reaction monitoring

-

High-performance liquid chromatography (HPLC) for purity analysis

-

Chiral chromatography for enantiomeric purity determination

These methods, especially when coupled with spectroscopic detection, provide powerful tools for the identification and quality control of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume